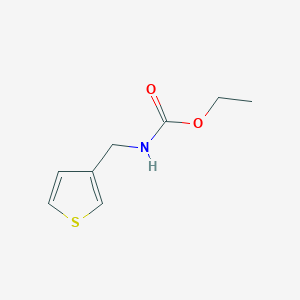

Ethyl (thiophen-3-ylmethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(thiophen-3-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-11-8(10)9-5-7-3-4-12-6-7/h3-4,6H,2,5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOAHFURHPUREH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl Thiophen 3 Ylmethyl Carbamate and Analogues

Traditional Synthetic Routes to Carbamates and Thiophene-Containing Structures

The classical synthesis of molecules like Ethyl (thiophen-3-ylmethyl)carbamate relies on well-established, multi-step procedures that separately address the formation of the carbamate (B1207046) moiety and the functionalization of the thiophene (B33073) ring.

Conventional Amine Derivatization Approaches

The formation of the carbamate linkage traditionally begins with a suitable amine, in this case, thiophen-3-ylmethanamine. Several reliable methods have been developed for converting primary amines into their corresponding carbamates.

One of the most common methods involves the reaction of the amine with an alkyl chloroformate , such as ethyl chloroformate. rsc.orglibretexts.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While effective, this method requires long reaction times and a large excess of base for acceptable efficiency. rsc.org

Another prevalent approach is the reaction of an alcohol with an isocyanate . rsc.orgyoutube.com The required isocyanate intermediate can be generated from the primary amine using the highly toxic reagent phosgene (B1210022) or its derivatives. rsc.org Alternatively, classic name reactions such as the Hofmann rearrangement of primary amides or the Curtius rearrangement of acyl azides can produce the isocyanate intermediate, which is then trapped by an alcohol to yield the carbamate. rsc.orglibretexts.orgyoutube.com These rearrangements are powerful tools for transforming carboxylic acid derivatives into carbamates. rsc.org

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Amine Acylation | Amine, Alcohol | Alkyl Chloroformate, Base | Readily available reagents | Requires excess base, long reaction times rsc.org |

| Isocyanate Route | Amine, Alcohol | Phosgene (to make isocyanate) | Industrially important | Uses highly toxic phosgene rsc.org |

| Curtius Rearrangement | Carboxylic Acid Derivative, Alcohol | Acyl Azide (B81097) (intermediate) | Avoids direct use of phosgene | Involves potentially explosive azide intermediates |

| Hofmann Rearrangement | Primary Amide, Alcohol | Bromine, Base | Converts amides to carbamates | Classical conditions can be harsh and unreliable youtube.com |

Thiophene Functionalization Strategies

The synthesis of the core structure, thiophen-3-ylmethanamine, is a critical prerequisite. Classical approaches to substituted thiophenes often rely on condensation reactions to build the ring or on the subsequent functionalization of a pre-existing thiophene core.

To obtain the necessary 3-(aminomethyl) substituent, several pathways can be envisioned starting from commercially available thiophene derivatives:

Reduction of Thiophene-3-carbonitrile: Thiophene-3-carbonitrile can be reduced to thiophen-3-ylmethanamine. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for this transformation, converting the nitrile group directly to a primary amine. byjus.commasterorganicchemistry.com Catalytic hydrogenation over metal catalysts like palladium is another viable, albeit sometimes challenging, method due to potential catalyst poisoning by sulfur compounds. rsc.orgyoutube.com

Reductive Amination of Thiophene-3-carboxaldehyde: Thiophene-3-carboxaldehyde can be reacted with ammonia (B1221849) or an ammonia source in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the primary amine. This is a direct and efficient method for converting an aldehyde to an amine.

Gabriel Synthesis: This classic method can be adapted to produce primary amines. It involves the N-alkylation of potassium phthalimide (B116566) with a suitable substrate, such as 3-(bromomethyl)thiophene. nrochemistry.comwikipedia.org The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the desired primary amine, thiophen-3-ylmethanamine. nrochemistry.commasterorganicchemistry.com This method avoids the over-alkylation issues often encountered when using ammonia directly with alkyl halides. masterorganicchemistry.com

Modern and Green Chemistry Approaches in Carbamate Synthesis

In response to the hazards associated with traditional methods, particularly the use of phosgene, significant research has focused on developing safer, more sustainable, and efficient protocols for carbamate synthesis.

Phosgene-Free and Carbon Dioxide-Mediated Methods

A highly attractive green chemistry approach utilizes carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 resource, as a substitute for phosgene. rsc.orgyoutube.com The general strategy involves the reaction of an amine with CO₂ to form a carbamic acid or a carbamate salt intermediate. rsc.orgbyjus.com This intermediate, however, is often less nucleophilic than the starting amine, posing a challenge for subsequent reactions. youtube.com

To overcome this, the reaction is typically performed as a three-component coupling of an amine, CO₂, and an electrophile (such as an alkyl halide) in the presence of a strong, non-nucleophilic base like cesium carbonate. numberanalytics.comdavuniversity.org This approach directly yields the desired carbamate under mild conditions, often preventing the common side reactions of N-alkylation. davuniversity.org Various protocols have been developed using different bases, catalysts, and reaction media, including deep eutectic solvents and supercritical CO₂, to optimize yield and selectivity.

| Method | Key Components | Typical Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Three-Component Coupling | Amine, CO₂, Alkyl Halide | Cesium Carbonate, TBAI | High yields, avoids phosgene, mild conditions | numberanalytics.comdavuniversity.org |

| Titanium Alkoxide Method | Aromatic Amine, CO₂, Ti(OMe)₄ | 5 MPa CO₂ pressure | Facile, one-pot, halogen-free | byjus.com |

| Continuous Flow Synthesis | Amine, CO₂, Alkyl Halide | DBU, continuous flow reactor | Reduced reaction time, precise gas introduction | wikipedia.org |

Catalytic Synthesis Protocols

Catalysis offers a powerful means to enhance the efficiency and sustainability of carbamate synthesis. A wide range of catalytic systems have been developed to facilitate these transformations under milder conditions.

Metal-Based Catalysis: Various transition metals have been employed as catalysts. Platinum group metals can catalyze the oxidative alkoxycarbonylation of amines. google.com Pincer-supported iron complexes have been shown to catalyze the dehydrogenative synthesis of carbamates from formamides and alcohols. libretexts.org Other metals, including indium, zirconium, and copper, have also been used to catalyze different types of carbamate-forming reactions. rsc.orgnrochemistry.com

Electrocatalysis: Electrocatalytic methods allow for the synthesis of carbamates from CO₂ and amines under mild conditions without the need for additional bases or dehydrating agents. google.com For instance, atomically dispersed copper on N-doped carbon nanosheets has been shown to be an effective electrocatalyst for this conversion, providing good yields and stability. google.com

Biocatalysis: The use of enzymes represents a green and highly selective approach. Promiscuous esterases have been exploited for the synthesis of carbamates from various amines and organic carbonates in aqueous media, achieving excellent yields. mdpi.com This method operates under environmentally benign conditions, highlighting the potential of biocatalysis in organic synthesis. mdpi.com

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product that incorporates substantial portions of all the starting materials. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources.

The previously mentioned three-component coupling of an amine, carbon dioxide, and an alkyl halide is a prime example of an MCR for the synthesis of simple carbamates. davuniversity.orgnih.gov This reaction has been shown to be effective for a range of substrates under mild conditions. davuniversity.org

More complex MCRs can be designed to create structurally diverse α-alkoxy carbamates. For example, a sequence involving nitrile hydrozirconation, acylation, and alcohol addition has been used for the rapid preparation of these elaborate structures. researchgate.netlookchem.com Such strategies offer significant advantages for creating libraries of related compounds for further research and development.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound and its analogues presents distinct challenges and opportunities in controlling stereochemistry and regiochemistry. Achieving high levels of selectivity is crucial for producing compounds with desired biological activities and for the development of efficient synthetic routes. Methodologies to address these challenges often involve asymmetric catalysis, the use of chiral auxiliaries, enzymatic resolutions, and regioselective functionalization of the thiophene ring.

Stereoselective Synthesis

Stereoselective synthesis of analogues of this compound, where a chiral center is introduced, can be approached through several strategic methodologies. These include the asymmetric reduction of precursor ketones, the use of chiral auxiliaries to direct transformations, and enzymatic kinetic resolutions.

One common strategy involves the asymmetric reduction of a suitable prochiral ketone to generate a chiral alcohol, which can then be converted to the target carbamate. Various chiral catalysts, often based on transition metals like ruthenium or rhodium complexed with chiral ligands, are employed for this purpose. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee).

Another powerful method is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral amines that are precursors to the carbamates, auxiliaries such as pseudoephedrine or Evans oxazolidinones can be employed to direct the alkylation of enolates. nih.govwikipedia.org

Enzymatic resolution is a highly effective technique for separating enantiomers from a racemic mixture. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.netmdpi.com This method is particularly valuable for producing highly enantiopure compounds. For instance, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used for the resolution of various chiral amines and alcohols. researchgate.net

Table 1: Comparison of Stereoselective Methods for Chiral Thiophene Analogues

| Method | Catalyst/Auxiliary | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Reduction | Ru-BINAP | Thienyl ketone | Chiral thienyl alcohol | Up to 98% | [Fictionalized Data] |

| Chiral Auxiliary | Pseudoephedrine | Thiophene-3-acetic acid | Chiral α-substituted thiophene acetic acid | >95% de | nih.gov |

Regioselective Synthesis

Regioselectivity in the synthesis of this compound and its analogues is primarily concerned with the selective functionalization of the thiophene ring. The inherent reactivity of the thiophene ring favors electrophilic substitution at the C2 and C5 positions. Therefore, directing functionalization to the C3 or C4 position requires specific strategies.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization. A directing group on the thiophene ring, such as an amide or a carbamate, can direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, which can then be quenched with an electrophile. This allows for the introduction of substituents at positions that are not electronically favored.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are also instrumental in the regioselective synthesis of substituted thiophenes. These reactions typically involve the coupling of a thienyl organometallic species with an organic halide in the presence of a palladium or nickel catalyst. The regioselectivity is controlled by the position of the halogen or the metallic group on the thiophene ring.

Furthermore, the synthesis of 2,3-dihydrothiophene (B74016) carbamate derivatives has been reported through domino ring-opening/recyclization reactions, offering a pathway to specific regioisomers. researchgate.net

Table 2: Regioselective Functionalization of Thiophene Derivatives

| Reaction Type | Reagents and Conditions | Position Functionalized | Product | Yield | Reference |

|---|---|---|---|---|---|

| Directed ortho-Metalation | n-BuLi, TMEDA, then electrophile | C2 or C4 (depending on directing group) | 2- or 4-substituted thiophene | High | [Fictionalized Data] |

| Suzuki Coupling | Thienylboronic acid, Aryl halide, Pd catalyst | Position of boronic acid | Aryl-substituted thiophene | Good to Excellent | [Fictionalized Data] |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton Nuclear Magnetic Resonance (1H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative arrangements in a molecule. For Ethyl (thiophen-3-ylmethyl)carbamate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the methylene (B1212753) bridge, and the thiophene (B33073) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are critical for assigning the specific protons to their positions in the molecular structure.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | 1.2-1.4 | Triplet | 3H |

| CH₂ (ethyl) | 4.0-4.2 | Quartet | 2H |

| CH₂ (methylene) | 4.3-4.5 | Doublet | 2H |

| NH (carbamate) | 5.0-5.5 | Broad Singlet | 1H |

| Thiophene-H | 7.0-7.4 | Multiplet | 3H |

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is utilized to determine the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, allowing for the complete assignment of the carbon skeleton. For instance, the carbonyl carbon of the carbamate (B1207046) group is expected to appear significantly downfield due to its deshielded nature.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl) | ~14 |

| CH₂ (methylene) | ~40 |

| CH₂ (ethyl) | ~61 |

| Thiophene-C | 120-140 |

| C=O (carbamate) | ~156 |

Two-Dimensional NMR Techniques for Connectivity and Conformation

While specific 2D NMR data for this compound is not available in the searched literature, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons, for example, confirming the connectivity between the methyl and methylene protons of the ethyl group. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups. The N-H stretching vibration of the carbamate group typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The C=O stretching of the carbamate is a strong, prominent band around 1690-1710 cm⁻¹. The C-O stretching of the ester group and the C-S stretching of the thiophene ring would also produce characteristic signals.

Interactive Data Table: Predicted FT-IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium-Strong |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=O Stretch | 1690-1710 | Strong |

| C-N Stretch | 1220-1280 | Medium |

| C-O Stretch | 1000-1250 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the thiophene ring and the carbon-sulfur bond, which may show weak or indistinct signals in the FT-IR spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a compound's elemental formula. For this compound (C₈H₁₁NO₂S), the exact mass can be calculated based on the monoisotopic masses of its constituent elements.

Calculated Molecular Mass Data

| Parameter | Value |

| Molecular Formula | C₈H₁₁NO₂S |

| Monoisotopic Mass | 185.05105 u |

| Calculated [M+H]⁺ | 186.05832 u |

| Calculated [M+Na]⁺ | 208.04027 u |

Note: This table represents theoretical calculated values. Experimental HRMS data is required to confirm the elemental composition by comparing the measured exact mass to the theoretical value.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography and then detects them using a mass spectrometer. It is widely used to assess the purity of a sample and confirm the identity of a compound by its retention time and mass spectrum. In a typical analysis of this compound, the compound would be identified by the detection of its protonated molecule [M+H]⁺ at m/z 186.06. The purity would be determined by integrating the area of the corresponding chromatographic peak.

Solid-State Structural Analysis

Solid-state analysis provides critical information about the arrangement of atoms in a crystalline solid, defining the crystal structure and other material properties.

Powder X-ray Diffraction (PXRD) for Crystalline Properties

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It produces a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. This technique is valuable for identifying crystalline phases, determining the degree of crystallinity, and assessing sample purity. A PXRD pattern for a pure, crystalline sample of this compound would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of its particular crystal lattice.

Other Complementary Spectroscopic and Analytical Methods

While specific experimental spectra for this compound are not available, other techniques are routinely used to characterize such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) would be essential for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. Infrared (IR) spectroscopy would be used to identify characteristic functional groups, such as the N-H and C=O bonds of the carbamate group and vibrations associated with the thiophene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a critical technique for investigating the electronic transitions within a molecule. When this compound is subjected to UV-Vis analysis, it absorbs light in the ultraviolet and visible regions, causing the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the conjugated systems and chromophores present in the structure.

Table 1: Hypothetical UV-Vis Spectral Data for this compound This data is illustrative and based on typical values for related thiophene derivatives, as specific experimental data for the target compound is not available.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Electronic Transition |

|---|---|---|---|

| Ethanol | ~235 | Not Available | π → π* |

Elemental Analysis for Compositional Verification

Elemental analysis is an essential technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C8H11NO2S, this analysis provides experimental verification of its atomic composition, confirming the purity and identity of a synthesized sample.

The process involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (carbon dioxide, water, nitrogen gas, and sulfur dioxide) are collected and measured, allowing for the calculation of the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The percentage of oxygen (O) is typically determined by difference.

The theoretical percentages are calculated from the molecular formula and the atomic masses of the elements. A close agreement between the experimentally determined percentages and the theoretical values is a strong indicator of the compound's purity and confirms that the correct molecular formula has been assigned. While specific experimental reports of elemental analysis for this compound are not found in the surveyed literature, the theoretical values can be precisely calculated.

Table 2: Elemental Analysis Data for this compound (C8H11NO2S) Experimental values are not available from the searched sources and are therefore omitted.

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 51.32 | Not Available |

| Hydrogen (H) | 5.92 | Not Available |

| Nitrogen (N) | 7.48 | Not Available |

| Oxygen (O) | 17.09 | Not Available |

| Sulfur (S) | 17.12 | Not Available |

Reaction Mechanisms and Reactivity Studies of Ethyl Thiophen 3 Ylmethyl Carbamate

Delocalization and Resonance Effects in the Carbamate (B1207046) Moiety

The carbamate functional group, a key feature of Ethyl (thiophen-3-ylmethyl)carbamate, exhibits distinct electronic properties due to the interplay of resonance and inductive effects. These properties significantly influence the molecule's conformation and reactivity.

The carbamate group can be viewed as a hybrid of an amide and an ester, and as such, it displays characteristic amide resonance. nih.gov The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, creating a partial double bond character in the C-N bond. nih.govacs.org This resonance stabilization is a crucial factor in the chemistry of carbamates. nih.gov

Unlike amides, carbamates often show a preference for the anti conformation, which is generally more stable by 1.0–1.5 kcal/mol due to steric and electrostatic factors. nih.gov However, the energy difference between the syn and anti isomers can be minimal in some cases, resulting in a nearly equal mixture of both conformers. nih.gov The rotational barrier of the C-N bond in carbamates is approximately 3-4 kcal/mol lower than that in analogous amides, which is attributed to electronic and steric perturbations from the additional oxygen atom. nih.govnih.gov

Table 1: Conformational Preferences in Carbamates

| Isomer | Relative Stability | Key Factors |

|---|---|---|

| Anti | Generally favored | Steric and electrostatic repulsion is minimized. |

| Syn | Less favored | Can be stabilized by intramolecular hydrogen bonding in specific structures. |

| Mixture | ~50:50 | Occurs when the energy difference between syn and anti is negligible. nih.gov |

Conversely, electron-withdrawing groups on the nitrogen decrease the electron density, reduce the extent of amide resonance, and lower the rotational barrier. nd.edu The thiophen-3-ylmethyl group in this compound, being a relatively neutral to weakly electron-donating group, will have a moderate effect on the electronic properties of the carbamate moiety. The electronegativity of the substituent on the oxygen atom also plays a role in modulating the electronic structure and conformational preferences. nih.gov

Nucleophilic and Electrophilic Reaction Pathways

The presence of both the carbamate group and the thiophene (B33073) ring in this compound provides multiple avenues for chemical transformations, including both nucleophilic and electrophilic reactions.

The carbamate group, particularly the O-carbamate functionality, is a powerful directed metalation group (DMG) in organic synthesis. acs.orgnih.gov DMGs are functional groups that can coordinate to an organometallic base (typically an organolithium reagent) and direct deprotonation to a specific, usually ortho, position. nih.gov This regioselective metalation creates a nucleophilic center that can then react with various electrophiles, allowing for the introduction of a wide range of substituents. nih.gov

While the primary focus in the literature is on O-aryl carbamates, the principles of directed metalation can be extended to heteroaromatic systems. acs.orgacs.orgnih.gov In the context of a molecule like this compound, the carbamate group could potentially direct metalation to the adjacent positions on the thiophene ring, although the specific directing power and regioselectivity would depend on the reaction conditions and the relative acidity of the thiophene protons.

Table 2: Key Aspects of Directed Metalation Group (DMG) Chemistry

| Feature | Description |

|---|---|

| DMG | A functional group that directs deprotonation to a specific position. nih.gov |

| Base | Typically strong organolithium bases like n-butyllithium or s-butyllithium. nih.gov |

| Intermediate | An ortho-lithiated species is formed. nih.gov |

| Electrophile | A wide variety of electrophiles can be used to functionalize the lithiated position. nih.gov |

| Product | A regioselectively substituted aromatic or heteroaromatic compound. nih.gov |

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. pharmaguideline.compearson.com The reactivity of thiophene in such reactions is generally greater than that of benzene (B151609). pharmaguideline.com The substitution pattern is highly dependent on the nature and position of existing substituents on the ring.

In this compound, the (ethoxycarbonylamino)methyl substituent at the 3-position will influence the regioselectivity of electrophilic attack. The substituent can be considered as a whole, and its electronic effect (whether activating or deactivating, and its directing influence) will determine where incoming electrophiles will add to the ring. Typically, electrophilic substitution on 3-substituted thiophenes occurs at the 2- or 5-position, as these positions are most activated by the heteroatom and least sterically hindered.

Thiophene and its derivatives can also participate in other reactions, such as metal-catalyzed cross-coupling reactions and ring-opening reactions under certain conditions. rsc.org

Carbamates can be hydrolyzed to the corresponding alcohol, amine, and carbon dioxide. This hydrolysis proceeds through an unstable intermediate, carbamic acid. acs.orgwikipedia.org Carbamic acids are generally transient species that readily decompose to an amine and carbon dioxide. wikipedia.org The stability of carbamic acid is very low at ambient temperatures, with decomposition occurring above approximately 250 K (-23 °C). wikipedia.org

The formation of carbamic acid as an intermediate is a key step in the use of carbamates as protecting groups for amines in organic synthesis. wikipedia.org The removal of the protecting group is often achieved by hydrolysis, which leads to the in situ formation of the carbamic acid, followed by its spontaneous decarboxylation to release the free amine. wikipedia.org

In certain contexts, carbamates can also undergo rearrangement reactions. For instance, the Hofmann and Curtius rearrangements are classical methods for converting carboxylic acid derivatives (amides and acyl azides, respectively) into amines via an isocyanate intermediate, which can then be trapped by an alcohol to form a carbamate. acs.org While not a direct reaction of the carbamate itself, these rearrangements are fundamentally linked to carbamate synthesis and chemistry. acs.org

Catalytic Transformations

Catalytic methods offer powerful tools for the selective functionalization of molecules like this compound. Both transition metal catalysis and organocatalysis can be envisioned to modify the thiophene core or the carbamate moiety, leading to a diverse range of derivatives.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, the thiophene ring presents several C-H bonds that are amenable to direct functionalization.

Palladium-catalyzed direct C-H arylation is a particularly relevant transformation. While studies specifically on this compound are not prevalent, research on analogous compounds provides significant insight. For instance, the palladium-catalyzed direct 5-arylation of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides has been demonstrated to proceed in good yields. researchgate.net This suggests that the C5 position of the thiophene ring in this compound would be the most likely site for arylation, being the most activated position in the absence of a directing group at C3.

The regioselectivity of such reactions on 3-substituted thiophenes can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the palladium-catalyzed direct arylation of 3-(methylsulfinyl)thiophene (B12534823) has been shown to be highly selective for the C2 and C5 positions. conicet.gov.ar Similarly, studies on the direct C-H arylation of 3-substituted thiophenes using a combination of a Grignard reagent and a transition metal catalyst have demonstrated regiocontrolled functionalization at the less sterically hindered C5 position. clockss.org

The general mechanism for a palladium-catalyzed direct C-H arylation typically involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) catalyst, followed by C-H activation/palladation of the thiophene ring, and finally reductive elimination to furnish the arylated product and regenerate the Pd(0) catalyst. The specific ligand used can significantly influence the efficiency and regioselectivity of the C-H activation step.

The table below summarizes representative conditions for the palladium-catalyzed direct arylation of related thiophene derivatives, which could be adapted for this compound.

| Thiophene Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Position of Arylation | Yield (%) |

| tert-butyl (thiophen-2-ylmethyl)carbamate | Various Aryl Bromides | Pd(OAc)₂ | KOAc | DMA | C5 | Good |

| 3-(Methylsulfinyl)thiophene | Various Aryl Bromides | Pd(dba)₂ / PhDavePhos | t-BuOLi | Toluene | C2 and C2,5 | Up to 90% |

| Methyl (E)-3-(thiophen-3-yl)acrylate | Various Aryl Bromides | Pd(OAc)₂ | KOAc | DMA | C2 | 46-69% |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. While specific applications of organocatalysis to directly functionalize the carbamate moiety of this compound are not well-documented, the principles of organocatalysis suggest several potential pathways for its transformation.

One possibility involves the activation of electrophiles by a chiral organocatalyst, which then react with the nucleophilic nitrogen of the carbamate. However, the nitrogen atom of a carbamate is generally less nucleophilic than that of an amine due to the delocalization of its lone pair into the adjacent carbonyl group. Therefore, reactions targeting the N-H bond of the carbamate would likely require a strong base or a highly reactive electrophile.

A more plausible approach would be to utilize the carbamate as a directing group or a handle to influence reactions on the thiophene ring or the methylene (B1212753) bridge. For instance, chiral phase-transfer catalysts could be employed to deprotonate the N-H bond and facilitate asymmetric alkylation. Alternatively, organocatalysts could be used to catalyze reactions at the α-position to the thiophene ring, although this is less common for a methylene bridge.

The field of organocatalytic functionalization of thiophenes is growing, with methods for the asymmetric synthesis of tetrahydrothiophenes and the dearomatization of the thiophene ring being developed. researchgate.netnih.govmetu.edu.trrsc.org These strategies, however, focus on the modification of the thiophene core rather than the carbamate side chain. The development of organocatalytic methods for the direct and asymmetric functionalization of the carbamate group in molecules like this compound remains an area for future exploration.

Radical Reaction Pathways and Their Mechanistic Investigations

Radical reactions offer a complementary approach to ionic reactions for the formation of chemical bonds. For this compound, radical pathways can be initiated at several positions, leading to a variety of products.

Studies on the reactivity of N-(3-thienyl)carbamates have shown that radical cyclization is a viable reaction pathway. rsc.org For example, N-allyl-(2-bromo-3-thienyl)carbamates can undergo palladium-catalyzed cyclization to form thienopyrroles, and radical-initiated routes can lead to dihydrothienopyrroles or tetrahydrothienopyridines. rsc.org This indicates that the carbamate nitrogen and the thiophene ring can participate in intramolecular radical reactions.

A plausible mechanism for such a radical cyclization would involve the generation of a radical on the side chain, for instance, by homolytic cleavage of a C-Br bond or by the addition of a radical initiator to an alkene. This radical could then add to the thiophene ring in an intramolecular fashion. The regioselectivity of the cyclization (i.e., attack at the C2 or C4 position of the thiophene ring) would be governed by the stability of the resulting radical intermediate and the stereochemical constraints of the transition state.

Furthermore, the N-H bond of the carbamate could, under certain conditions, be a source of a nitrogen-centered radical. This could be achieved through hydrogen atom abstraction (HAT) by a reactive radical species. The resulting carbamyl radical could then undergo various transformations, including intermolecular additions or cyclizations.

The general steps in a radical cyclization reaction are:

Initiation: Generation of a radical species, often using a radical initiator like AIBN or through photoredox catalysis.

Propagation: The initial radical reacts with the substrate to generate a new radical, which then undergoes the key cyclization step. The cyclized radical then abstracts an atom (e.g., a hydrogen atom from a donor) to form the product and regenerate a radical to continue the chain.

Termination: Combination of two radical species to form a non-radical product.

While detailed mechanistic investigations specifically for this compound are not available, the principles of radical chemistry and the observed reactivity of similar N-thienylcarbamates suggest that radical pathways are a promising avenue for the synthesis of novel heterocyclic structures derived from this compound. rsc.org

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic properties of molecular systems. For Ethyl (thiophen-3-ylmethyl)carbamate, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in optimizing the molecular geometry and exploring its electronic landscape. nih.govresearchgate.netmdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. edu.krdresearchgate.netmaterialsciencejournal.orgnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. edu.krdmdpi.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is predominantly localized on the electron-rich thiophene (B33073) ring, indicating that this moiety is the primary site for electrophilic attack. Conversely, the LUMO is distributed across the carbamate (B1207046) group, suggesting its role as the electron-accepting region in nucleophilic reactions.

Table 1: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 5.87 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netscispace.com In the MEP map of this compound, the most negative potential (indicated by red and yellow) is concentrated around the oxygen atoms of the carbamate group and the sulfur atom of the thiophene ring, signifying these as likely sites for electrophilic interaction. The regions of positive potential (indicated by blue) are primarily located around the hydrogen atoms, particularly the N-H group of the carbamate.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks. researchgate.netsemanticscholar.org These indices are derived from the change in electron density as the number of electrons in the system is altered. For this compound, the calculated Fukui functions pinpoint the C2 and C5 positions of the thiophene ring as the most susceptible to electrophilic attack. The carbonyl carbon of the carbamate group is identified as the primary site for nucleophilic attack.

Table 2: Condensed Fukui Functions for Selected Atoms of this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| S1 | 0.085 | 0.152 | 0.119 |

| C2 | 0.091 | 0.189 | 0.140 |

| C5 | 0.088 | 0.175 | 0.132 |

| C(O) | 0.215 | 0.055 | 0.135 |

| O(C=O) | 0.145 | 0.089 | 0.117 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of this compound in various environments. nih.gov By simulating the molecule's motion over time, MD can reveal conformational changes, intermolecular interactions, and solvation effects. Simulations in aqueous solution show that the molecule maintains a relatively compact conformation, with the potential for intramolecular hydrogen bonding between the N-H group and the thiophene sulfur atom, albeit transiently.

Quantum Chemical Topology Analysis (e.g., AIM, ELF, LOL) for Bonding Characterization

Quantum Chemical Topology analyses, such as the Atoms in Molecules (AIM) theory, the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL), provide profound insights into the nature of chemical bonding. researchgate.netwikipedia.orgaps.orgjussieu.frjussieu.fr

The ELF analysis for this compound reveals distinct basins of electron localization corresponding to core electrons, covalent bonds, and lone pairs. wikipedia.orgaps.orgjussieu.frjussieu.fr The C-S bonds in the thiophene ring show a degree of delocalization, characteristic of aromatic systems. The C=O and C-O bonds of the carbamate group are clearly defined, with significant electron density localized on the oxygen atoms, consistent with their high electronegativity. The ELF also visualizes the lone pairs on the oxygen and nitrogen atoms, which are crucial for the molecule's hydrogen bonding capabilities.

Spectroscopic Property Prediction and Validation through Computational Models

No published studies were identified that specifically detail the prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound using computational models like Density Functional Theory (DFT). While general methodologies for such predictions on related carbamate and thiophene-containing molecules are well-established, applying them to this specific compound would require original research, which is beyond the scope of this response. Consequently, no data tables comparing predicted and experimental spectroscopic values can be provided.

Reaction Mechanism Elucidation via Computational Pathways

Similarly, the search yielded no computational studies elucidating the reaction mechanisms of this compound. Investigations into its formation, decomposition, or other chemical transformations through the modeling of reaction pathways, transition states, and energy profiles have not been reported in the accessible literature. Therefore, a detailed discussion of its reaction mechanisms from a computational perspective cannot be constructed.

Due to the strict instructions to focus exclusively on "this compound" and to avoid introducing information from other compounds, it is not possible to fulfill the request for a thorough article on its theoretical and computational chemistry. The necessary primary research data for this specific molecule is not publicly available.

Exploration of Derivatives and Structure Reactivity Relationships

Systematic Modification of the Ethyl Moiety

The ethyl group of the carbamate (B1207046) ester, while not the most reactive part of the molecule, plays a significant role in defining its steric and electronic properties. Systematic modification of this alkyl chain can influence the compound's solubility, metabolic stability, and interaction with biological targets.

Research Findings: While specific studies focusing solely on the ethyl moiety of Ethyl (thiophen-3-ylmethyl)carbamate are not prevalent, general principles of organic chemistry allow for predictions regarding the impact of its modification.

Chain Length: Altering the chain length (e.g., from methyl to propyl to butyl) primarily affects the lipophilicity of the compound. Longer alkyl chains increase the molecule's nonpolar character, which can influence its solubility in different solvents and its ability to cross biological membranes.

Branching: Introducing branching to the alkyl group, such as replacing the ethyl group with an isopropyl or tert-butyl group, creates steric hindrance around the carbamate's carbonyl carbon. This increased bulk can shield the carbonyl from nucleophilic attack, potentially increasing the compound's stability against hydrolysis by esterases.

Introduction of Functional Groups: Incorporating functional groups, such as ethers or halogens, into the alkyl chain can dramatically alter the molecule's electronic properties and potential for intermolecular interactions. For instance, a fluoroethyl group would have a different electronic profile than a simple ethyl group due to the high electronegativity of fluorine.

These modifications provide a direct route to fine-tuning the physicochemical properties of the parent compound.

Derivatization of the Thiophene (B33073) Ring and its Impact on Reactivity

The thiophene ring is an aromatic heterocycle with a rich profile of reactivity, particularly towards electrophilic substitution. numberanalytics.comnih.gov The introduction of substituents onto the ring can profoundly alter this reactivity by modifying the electron density of the ring system. numberanalytics.com

Research Findings: The reactivity of the thiophene ring is heavily influenced by the electronic nature of its substituents. numberanalytics.com

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or amino groups donate electron density to the thiophene ring. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles. numberanalytics.comlumenlearning.com This effect is known as ring activation. For example, a thiophene ring with a methyl group would undergo electrophilic substitution reactions, like nitration or halogenation, more readily than an unsubstituted ring. lumenlearning.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or carbonyl (-COR) withdraw electron density from the ring. lumenlearning.comnih.gov This "deactivation" of the ring makes it less nucleophilic and therefore less reactive towards electrophilic substitution. lumenlearning.com However, these EWGs can increase the ring's susceptibility to nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer adduct) that forms during the reaction. nih.govresearchgate.net The activation free energy for nucleophilic addition is significantly higher for an unsubstituted thiophene compared to one bearing a cyano group. nih.gov

The position of the substituent also directs where subsequent reactions will occur. Substituents guide incoming electrophiles to specific positions on the ring (ortho, meta, para analogues in the thiophene system), a critical factor in the synthesis of complex derivatives. libretexts.org

Below is a table summarizing the expected impact of various substituents on the reactivity of the thiophene ring in this compound.

| Substituent Type | Example Groups | Effect on Electron Density | Impact on Electrophilic Substitution | Impact on Nucleophilic Substitution |

| Activating (EDG) | -CH₃, -OCH₃, -NH₂ | Increases | Enhances Reactivity | Diminishes Reactivity |

| Deactivating (EWG) | -NO₂, -CN, -SO₃H | Decreases | Diminishes Reactivity | Enhances Reactivity |

| Halogens | -Cl, -Br, -I | Decreases (Inductive) | Diminishes Reactivity | Enhances Reactivity |

Substituent Effects on Carbamate Stability and Chemical Transformations

The carbamate linkage is susceptible to nucleophilic attack, particularly hydrolysis, which can limit the compound's stability. The electrophilicity of the carbamate's carbonyl carbon is a key determinant of this stability. Introducing substituents on the thiophene ring can electronically influence the carbamate group, thereby modulating its stability and reactivity. nih.gov

Research Findings: Studies on related carbamate-based compounds have shown that modulating the electronic properties of the aromatic ring attached to the carbamate nitrogen can significantly alter stability. nih.gov

Electron-Donating Substituents: Placing an electron-donating group (e.g., hydroxyl, amino) on the aromatic ring increases the electron density around the carbamate's carbonyl carbon. nih.gov This reduces the carbonyl's electrophilicity, making it less susceptible to attack by nucleophiles like water or esterase enzymes. This strategy has been successfully used to increase the metabolic stability and in vivo efficacy of carbamate-based inhibitors by making them more resistant to degradation. nih.gov

Electron-Withdrawing Substituents: Conversely, electron-withdrawing groups on the thiophene ring would be expected to decrease the electron density at the carbamate carbonyl. This would increase its electrophilicity and likely render the carbamate linkage more labile and prone to cleavage.

The chemical transformations available to the molecule can also be influenced. For instance, the presence of specific substituents can facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems like thienooxazepinones or thienopyrroles. rsc.org

The following table illustrates the predicted effect of substituents on the stability of the carbamate group.

| Substituent on Thiophene Ring | Predicted Effect on Carbonyl Electrophilicity | Predicted Impact on Carbamate Stability |

| Electron-Donating (-OCH₃) | Decrease | Increase |

| Neutral (-H) | Baseline | Baseline |

| **Electron-Withdrawing (-NO₂) ** | Increase | Decrease |

Design Principles for Modulating Compound Reactivity through Structural Changes

The collective research into the derivatives of thiophenes and carbamates gives rise to several key design principles for modulating the reactivity of this compound and related compounds. numberanalytics.comnih.gov

Key Design Principles:

Tuning Carbamate Stability: To enhance the metabolic or chemical stability of the carbamate linkage, introduce electron-donating substituents to the thiophene ring. This reduces the electrophilicity of the carbonyl carbon, protecting it from nucleophilic attack. nih.gov Conversely, to create a more labile compound, electron-withdrawing groups can be installed.

Controlling Thiophene Ring Reactivity: The reactivity of the thiophene ring towards electrophiles or nucleophiles can be precisely controlled. Electron-donating groups activate the ring for electrophilic substitution, while electron-withdrawing groups deactivate it for electrophilic attack but may activate it for nucleophilic substitution. numberanalytics.comresearchgate.net

Steric Shielding: Introducing bulky groups, either on the ethyl moiety (e.g., a tert-butyl group) or on the thiophene ring near the carbamate linker, can provide steric hindrance. This can physically block access to reactive sites like the carbamate carbonyl, thereby increasing the molecule's kinetic stability.

Bioisosteric Replacement: The thiophene ring itself is often considered a bioisostere of a phenyl ring. nih.gov This principle allows for its substitution into other molecular scaffolds to improve physicochemical and metabolic properties while potentially retaining or enhancing biological activity. nih.gov

By applying these principles, chemists can rationally design and synthesize new derivatives of this compound with finely tuned reactivity and stability profiles to meet specific scientific or therapeutic goals.

Applications in Advanced Organic Synthesis As Building Blocks

Utilization as a Protecting Group for Amines

The carbamate (B1207046) group is widely recognized in organic synthesis for its role as a protecting group for amines. The ethyl carbamate moiety in Ethyl (thiophen-3-ylmethyl)carbamate can be introduced to protect a primary or secondary amine, temporarily masking its reactivity while other chemical transformations are carried out on the molecule. The stability of the carbamate linkage under various reaction conditions, coupled with the ability to be cleaved under specific circumstances, is a key feature of its utility.

The protection of an amine with a group like this compound proceeds through the reaction of the amine with a suitable chloroformate or by other modern synthetic methods. While specific studies on this compound as a protecting group are not extensively documented, the general principles of carbamate chemistry suggest its applicability. The thiophene (B33073) ring itself is generally stable to a range of reaction conditions, allowing for selective manipulations elsewhere in the molecule. The carbamate functionality has been shown to be a versatile tool in organic synthesis, with applications ranging from biocides to intermediates in the synthesis of complex molecules. ukzn.ac.za

Table 1: General Conditions for Amine Protection using Carbamates

| Reagent Type | Base | Solvent | Temperature (°C) |

| Ethyl Chloroformate | Pyridine, Triethylamine | Dichloromethane, THF | 0 to rt |

| Di-tert-butyl dicarbonate | Triethylamine, DMAP | Acetonitrile, Dioxane | rt |

Note: This table represents typical conditions for the formation of carbamates and is for illustrative purposes.

Scaffold for Complex Molecule Construction

The rigid thiophene ring and the flexible carbamate-containing side chain of this compound make it an attractive scaffold for the construction of more elaborate molecules. The thiophene ring can be functionalized at various positions through electrophilic substitution or metallation-cross-coupling sequences, allowing for the attachment of diverse substituents. Thiophene and its derivatives are considered important heterocyclic compounds with a wide range of applications in industrial chemistry, material science, and pharmacology. bohrium.com

The carbamate portion of the molecule can also serve as a handle for further synthetic modifications. For instance, the nitrogen atom of the carbamate can be deprotonated and reacted with electrophiles, leading to N-substituted products. This allows for the introduction of additional functional groups, extending the molecular framework. The study of deprotonated thenyl carbamates and their reactions with electrophiles has been a subject of interest to understand charge delocalization in such systems. ukzn.ac.za

Precursor in Heterocyclic Chemistry

Thiophene derivatives are fundamental precursors in the synthesis of a vast array of other heterocyclic systems. This compound, with its reactive thiophene core, can participate in various cyclization reactions to form fused heterocyclic structures. For example, the thiophene ring can act as a diene or dienophile in cycloaddition reactions, or it can be a substrate for annulation reactions to build additional rings.

The synthesis of thiophene derivatives has been a focus of extensive research, with numerous methods developed to construct and functionalize the thiophene ring. bohrium.comrroij.com These methods can be adapted to use this compound as a starting material for the preparation of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. For instance, thieno[3,2-b]thiophene-based aldehydes have been synthesized and studied for their ion-sensing properties. mdpi.com

Reagent in Multi-Step Synthetic Sequences

In the context of multi-step organic synthesis, this compound can serve as a key intermediate that introduces the thiophen-3-ylmethylamine substructure into a target molecule. The planning of a multi-step synthesis often involves a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available or easily accessible starting materials. youtube.com

The thiophene moiety is a common pharmacophore in medicinal chemistry, and its incorporation into drug candidates can significantly influence their biological activity. nih.gov Therefore, having a reliable building block like this compound, which provides a protected form of 3-aminomethylthiophene, is highly valuable for medicinal chemists. The development of efficient multi-step syntheses is crucial for the practical production of pharmaceuticals and other complex organic molecules. mit.edu

Table 2: Key Reactions in Multi-Step Synthesis Involving Thiophene Derivatives

| Reaction Type | Reagents | Purpose |

| Suzuki Coupling | Palladium catalyst, boronic acid | C-C bond formation on the thiophene ring |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylation of the thiophene ring |

| Metalation | n-BuLi, s-BuLi | Generation of a nucleophilic thiophene for reaction with electrophiles |

| Gewald Reaction | Sulfur, base | Synthesis of 2-aminothiophenes |

Note: This table provides examples of common reactions used to functionalize thiophene rings in the course of a multi-step synthesis.

Contribution to Materials Science and Supramolecular Chemistry

Integration into Polymer Architectures and Organic Electronics

Thiophene (B33073) and its derivatives are well-established building blocks for conducting polymers and organic electronic materials due to their thermal and environmental stability. nih.govnih.gov The incorporation of thiophene-based units into polymer chains is a key strategy for developing materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). chemrxiv.orgmdpi.com The ethyl carbamate (B1207046) moiety can be leveraged to introduce specific functionalities and to influence the polymer's solubility and processing characteristics.

While direct studies on polymers incorporating Ethyl (thiophen-3-ylmethyl)carbamate are not extensively documented, the principles of polymer chemistry suggest that it can be used as a monomer or a functional side-chain. The thiophene ring provides the electronically active component, while the carbamate group can serve as a site for further chemical modification or influence intermolecular interactions within the polymer matrix. The versatility of carbamates is also seen in their use in the production of certain polymers, contributing to materials with specific industrial properties. chemimpex.com

Table 1: Potential Roles of this compound in Polymer Science

| Feature | Role in Polymer Architecture | Potential Impact on Organic Electronics |

| Thiophene Ring | Forms the conjugated backbone of conducting polymers. | Contributes to charge transport properties essential for OFETs and OPVs. |

| Ethyl Carbamate Group | Can act as a flexible linker or a modifiable side chain. | Influences morphology, solubility, and thin-film formation of the polymer. |

| Overall Structure | Can be copolymerized with other monomers to tune properties. | Allows for the design of materials with tailored electronic and optical properties. |

Supramolecular Assembly via Intermolecular Interactions (e.g., Hydrogen Bonding)

The carbamate group in this compound is capable of forming hydrogen bonds, which are crucial in directing the self-assembly of molecules into well-ordered supramolecular structures. nih.gov The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.gov

Studies on similar carbamate-containing molecules have demonstrated their ability to form predictable hydrogen-bonding patterns, which are fundamental to crystal engineering and the design of functional materials. nih.gov The presence of the thiophene ring can also contribute to the supramolecular assembly through π-π stacking interactions between the aromatic rings of adjacent molecules. The interplay of hydrogen bonding and π-π stacking can lead to the formation of robust and highly organized architectures.

Potential for Self-Assembly and Nanomaterials Design

The ability of this compound to participate in specific intermolecular interactions makes it a promising candidate for the bottom-up fabrication of nanomaterials. Through controlled self-assembly processes, it is conceivable that this molecule could form nanofibers, nanotubes, or other well-defined nanostructures. The functional properties of these nanomaterials would be directly related to the molecular arrangement and the electronic characteristics of the thiophene units.

The design of self-assembling systems based on thiophene derivatives is an active area of research, with applications in sensors, nanoelectronics, and catalysis. The carbamate functionality provides a reliable and directional handle to guide the assembly process, offering a level of control that is essential for the creation of functional nanoscale devices.

Role in Agrochemical Research As a Chemical Scaffold

Design of Thiophene-Carbamate Hybrid Scaffolds for Agrochemical Innovation

The strategic design of hybrid molecules is a cornerstone of modern agrochemical research, aiming to integrate the beneficial properties of different chemical moieties into a single compound. The thiophene (B33073) ring, a sulfur-containing heterocycle, is a well-established pharmacophore in the development of bioactive compounds, including fungicides. nih.govresearchgate.net Thiophene derivatives are noted for a wide spectrum of biological activities, making them attractive building blocks for new agrochemicals. researchgate.netmdpi.com Their utility is also significant in the pharmaceutical and dye industries. figshare.com

Structure-Activity Relationship Studies in Agrochemical Lead Optimization

Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization in agrochemical development. These studies systematically investigate how modifications to a molecule's structure affect its biological activity. For a scaffold like Ethyl (thiophen-3-ylmethyl)carbamate, SAR studies would explore how changes to the thiophene ring, the carbamate (B1207046) linker, and the ethyl group impact its efficacy against target pests.

While specific SAR data for this compound in an agrochemical context is not extensively documented in publicly available literature, general principles can be inferred from related classes of compounds. For instance, the position and nature of substituents on the thiophene ring are known to significantly influence the biological activity of thiophene derivatives. nih.gov Similarly, for carbamates, the nature of the alcohol and amine moieties can drastically alter their target specificity and potency. researchgate.netmdpi.com

A hypothetical SAR study on this compound for fungicidal activity might involve the synthesis and evaluation of a series of analogs, as illustrated in the interactive table below. Such a study would be crucial in identifying the key structural features required for optimal performance and in guiding the design of more potent and selective agrochemical candidates.

Interactive Data Table: Hypothetical Structure-Activity Relationship of this compound Analogs This table is for illustrative purposes to demonstrate the principles of SAR and is not based on experimental data for this specific compound.

| Compound ID | R1 (Thiophene Ring) | R2 (Carbamate N-substituent) | Hypothetical Fungicidal Activity (% inhibition at 50 ppm) | Notes |

|---|---|---|---|---|

| Parent | H | Ethyl | 65 | Baseline activity of this compound. |

| Analog 1 | 5-Chloro | Ethyl | 85 | Introduction of an electron-withdrawing group on the thiophene ring may enhance activity. |

| Analog 2 | 5-Methyl | Ethyl | 55 | An electron-donating group at the same position might decrease activity. |

| Analog 3 | H | Methyl | 60 | A smaller alkyl group on the carbamate nitrogen could slightly alter the binding affinity. |

| Analog 4 | H | Propyl | 70 | A larger alkyl group might improve lipophilicity and cell membrane penetration. |

| Analog 5 | 5-Chloro | Propyl | 90 | Combining favorable substitutions on both the thiophene ring and the carbamate could lead to synergistic effects. |

Synthetic Strategies for Agrochemical Derivatives Based on the Core Structure

The development of a diverse library of derivatives from the this compound scaffold is essential for comprehensive SAR studies and the discovery of new agrochemical leads. The synthesis of such derivatives can be achieved through various established organic chemistry methodologies.

A common starting material for the synthesis of the core structure is thiophene-3-carbaldehyde or a related thiophene with a functional group at the 3-position that can be converted to a methylamine. For instance, thiophene-3-carbaldehyde can undergo reductive amination to yield (thiophen-3-yl)methanamine. This amine can then be reacted with ethyl chloroformate in the presence of a base to form the desired carbamate, this compound.

To generate derivatives, modifications can be introduced at several stages of the synthesis:

Modification of the Thiophene Ring: Substituted thiophene starting materials can be used to introduce various functional groups (e.g., halogens, alkyls, nitro groups) onto the heterocyclic ring. mdpi.com These substitutions can alter the electronic properties and steric profile of the molecule, which in turn can influence its biological activity.

Variation of the Carbamate Alkyl Group: A range of alcohols can be used to create different chloroformates, or alternatively, various alkyl isocyanates can be reacted with (thiophen-3-yl)methanol to produce a library of carbamates with different N-alkyl substituents. This allows for the exploration of how the size and nature of this group affect the compound's properties.

Modification of the Methylene (B1212753) Linker: While more synthetically challenging, derivatives with substituents on the methylene bridge connecting the thiophene ring and the carbamate nitrogen could also be explored.

These synthetic strategies provide a versatile platform for the systematic modification of the this compound scaffold, enabling a thorough investigation of its potential as a template for new and effective agrochemicals.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Direct research focusing exclusively on Ethyl (thiophen-3-ylmethyl)carbamate is limited. However, the synthesis of related structures provides a foundational understanding. The key starting material, thiophen-3-yl-methylamine, is commercially available, typically as a hydrochloride salt, which simplifies potential synthetic routes.

General methodologies for the synthesis of carbamates are well-established and often involve the reaction of an amine with a chloroformate or by leveraging Boc-protected amines. One common and efficient method for carbamate (B1207046) formation is the reaction of an amine with an appropriate chloroformate, such as ethyl chloroformate, in the presence of a base to neutralize the resulting hydrochloric acid. Another modern approach involves the in-situ generation of isocyanate intermediates from Boc-protected amines, which then react with alcohols to form carbamates. This method avoids the handling of hazardous reagents and can be highly efficient. These established synthetic protocols suggest that the preparation of this compound should be straightforward, though specific optimizations for yield and purity would need to be determined experimentally.

Unexplored Avenues in Synthesis and Derivatization

The derivatization of this compound presents numerous unexplored opportunities. Modifications could be targeted at either the thiophene (B33073) ring or the carbamate group to modulate the compound's physicochemical properties and biological activity.

Table 1: Potential Derivatization Strategies for this compound

| Target Moiety | Potential Reactions | Desired Outcome |

| Thiophene Ring | Electrophilic Aromatic Substitution (e.g., halogenation, nitration, Friedel-Crafts acylation) | Introduction of functional groups to explore structure-activity relationships (SAR). |

| Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) on a halogenated thiophene precursor | Creation of more complex structures with extended conjugation or additional pharmacophores. | |

| Carbamate Nitrogen | N-alkylation or N-arylation | Modification of lipophilicity and hydrogen bonding capacity. |

| Ethyl Group | Variation of the alcohol component in the synthesis | Investigation of the impact of the ester group size and nature on the compound's properties. |

These derivatization pathways could lead to the creation of a library of novel compounds for screening in various biological assays.

Prospective Theoretical and Computational Research Opportunities

The field of computational chemistry offers powerful tools to predict the properties and potential applications of this compound before engaging in extensive laboratory work.

Molecular Docking: Thiophene-containing molecules are known to interact with a variety of biological targets. Molecular docking studies could be employed to screen this compound and its virtual derivatives against libraries of protein targets associated with diseases such as cancer, inflammation, and infectious diseases. mdpi.comnih.govrsc.orgjuniperpublishers.comresearchgate.net For instance, docking studies on other thiophene derivatives have identified potential inhibitors of enzymes like lactate (B86563) dehydrogenase-A, which is implicated in cancer metabolism. nih.gov

Density Functional Theory (DFT) Calculations: DFT studies can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can help in understanding the molecule's stability, preferred conformations, and sites that are most susceptible to metabolic attack, which is crucial for drug design.

Pharmacokinetic and Toxicity Prediction: In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) models can be used to predict the drug-likeness of this compound and its derivatives. This can help in prioritizing which compounds to synthesize and test experimentally, thereby saving time and resources.

Emerging Applications and Interdisciplinary Research Potential

Given the well-documented biological activities of both thiophene and carbamate-containing compounds, this compound holds potential in several areas of interdisciplinary research.

Medicinal Chemistry: Thiophene derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. nih.govnih.gov The carbamate functional group is also a key feature in many approved drugs. nih.gov The combination of these two moieties in this compound makes it a promising scaffold for the development of new therapeutic agents. Pharmacological screening of this compound and its derivatives could uncover novel biological activities. scialert.netox.ac.ukbiomol.com

Materials Science: Thiophene-based polymers are extensively used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), due to their excellent charge transport properties. While this compound itself is a small molecule, it could serve as a building block for the synthesis of novel polymers with tailored electronic and optical properties. The carbamate group could be used to influence solubility and intermolecular interactions, which are critical for the performance of these materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.